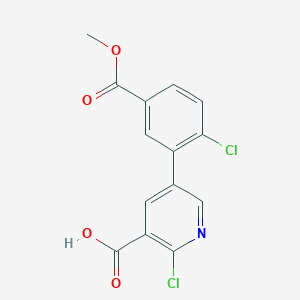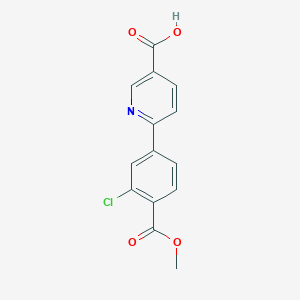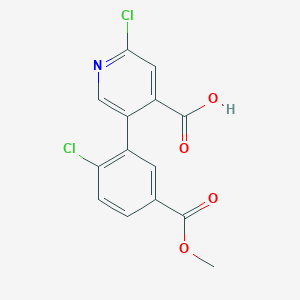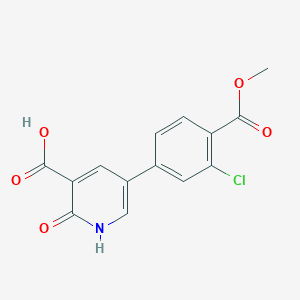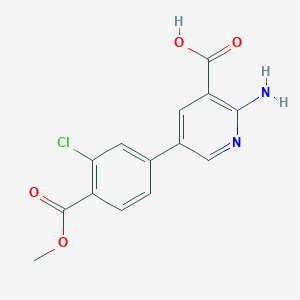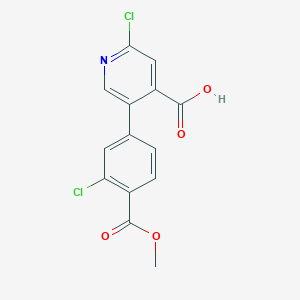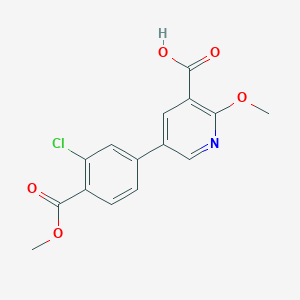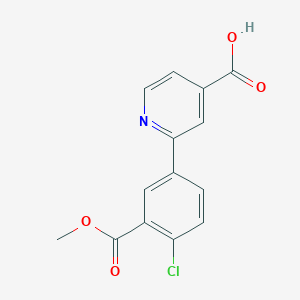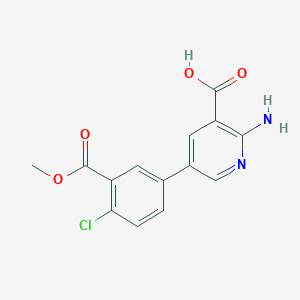
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid (5-Cl-6HNA) is an organic compound of the carboxylic acid family. It is a derivative of nicotinic acid and is widely used in the pharmaceutical industry for its various pharmacological properties. 5-Cl-6HNA has been used in the synthesis of several drugs and as a therapeutic agent in the treatment of a variety of diseases.
科学的研究の応用
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in numerous scientific research applications. It is used as a substrate for the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs. It has also been used as a therapeutic agent in the treatment of hypertension, diabetes, and other metabolic disorders. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in the synthesis of various other compounds, such as barbiturates, anticonvulsants, and anti-depressants.
作用機序
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of energy metabolism and glucose homeostasis. It is also thought to modulate the release of various hormones, such as insulin, glucagon, and cortisol.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce the formation of free radicals. It has also been found to reduce lipid levels in the blood and increase glucose uptake in the liver. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have an anti-diabetic effect, as well as a protective effect against oxidative stress.
実験室実験の利点と制限
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively safe and non-toxic, making it suitable for use in experiments involving human subjects. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in solution-based experiments. Additionally, it has a short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several potential future directions for the use of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%. One potential direction is the development of new drugs based on its pharmacological properties. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Furthermore, further studies are needed to determine its potential therapeutic effects in the treatment of various diseases. Finally, further research is needed to improve its solubility and half-life for use in laboratory experiments.
合成法
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. This reaction produces 5-(4-chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid. The second step involves the conversion of this product to the desired 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% by hydrolysis in the presence of an alkali catalyst.
特性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)10-4-7(2-3-11(10)15)9-5-8(13(18)19)6-16-12(9)17/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABDMBTQWFMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688353 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-39-4 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

